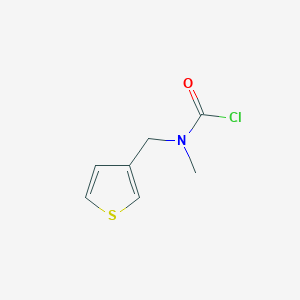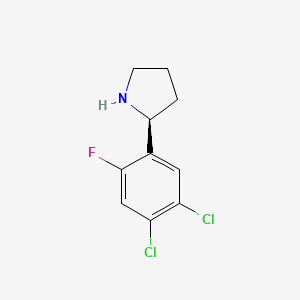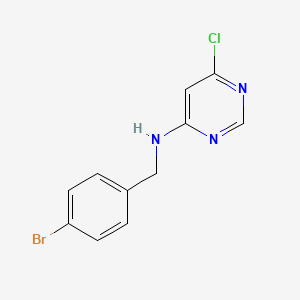
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a 4-bromobenzyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 6-chloropyrimidine.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve yield and efficiency, as well as employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can yield corresponding aldehydes or carboxylic acids.
Coupling Products: Biaryl compounds are formed through coupling reactions.
科学的研究の応用
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe in chemical biology to study molecular interactions and pathways.
作用機序
The mechanism of action of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine: Features a bromobenzyl group and a chlorine atom on the pyrimidine ring.
N-(4-bromobenzyl)-6-fluoropyrimidin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
N-(4-bromobenzyl)-6-methylpyrimidin-4-amine: Contains a methyl group instead of chlorine.
Uniqueness
This compound is unique due to the combination of the bromobenzyl group and the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
特性
分子式 |
C11H9BrClN3 |
|---|---|
分子量 |
298.56 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C11H9BrClN3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16) |
InChIキー |
JDIMPHQLEIAGSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


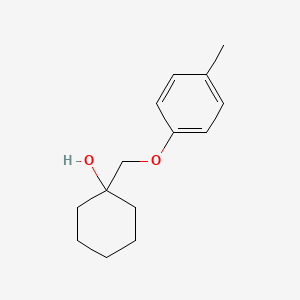
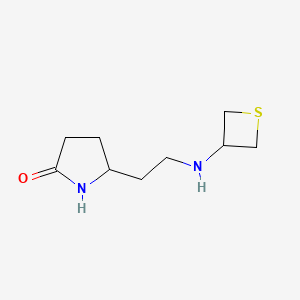
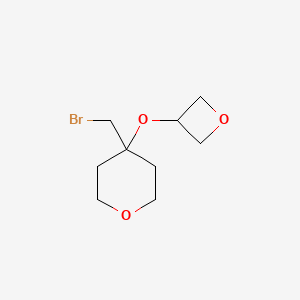
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
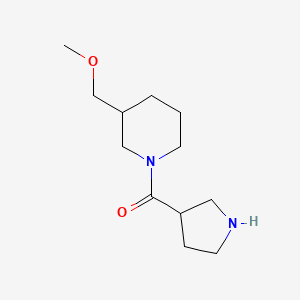

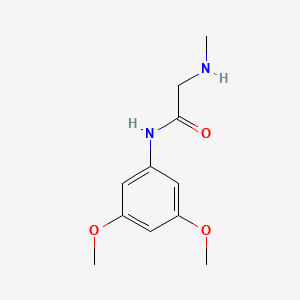
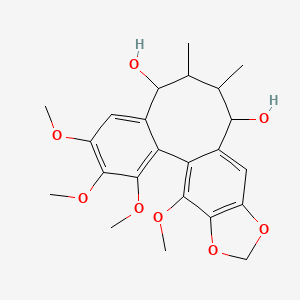
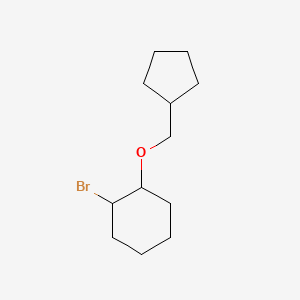
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
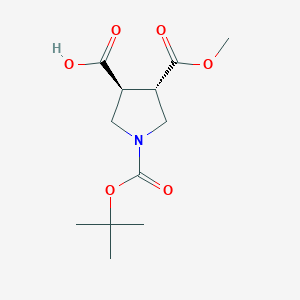
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
